molecular formula C20H28N4O2 B14943441 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol

Cat. No.: B14943441
M. Wt: 356.5 g/mol
InChI Key: DSVIQNCEHIBNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a 4-(4-methoxyphenyl)piperazine moiety at position 2, and a branched 3-methylbutyl chain at position 6. The compound’s molecular formula is C₂₀H₂₈N₄O₂, with a calculated molecular weight of 356.47 g/mol. This structural profile suggests applications in medicinal chemistry, particularly for targeting serotonin or dopamine receptors due to the piperazine moiety .

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H28N4O2/c1-15(2)4-5-16-14-19(25)22-20(21-16)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,21,22,25)

InChI Key

DSVIQNCEHIBNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the dihydropyrimidinone core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: Research has focused on its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-(3-METHYLBUTYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as receptors and enzymes. The methoxyphenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The pyrimidin-4-ol core in the target compound enables hydrogen bonding via the hydroxyl group, contrasting with quinoline (C6) or pyrimidin-4-ylmethanone (9) cores, which exhibit reduced polarity . The amino-substituted analog (CAS 98305-81-8) lacks the piperazine group, resulting in lower molecular weight and higher solubility but reduced receptor-targeting versatility .

However, the target’s pyrimidine core may alter binding kinetics compared to C6’s quinoline system.

Synthetic Routes :

  • The target compound likely employs nucleophilic substitution or coupling reactions similar to those in and , where piperazine derivatives are introduced via reflux in polar aprotic solvents .
  • Crystallization in ethyl acetate (as in ) is a common purification step for such derivatives, yielding solids with >95% purity verified by ¹H NMR and HRMS .

Pharmacological and Industrial Relevance

  • Receptor Binding: Piperazine-containing compounds (e.g., C6, target compound) are frequently explored for CNS applications due to their affinity for monoamine receptors. The 4-methoxyphenyl group may enhance subtype selectivity .
  • Metabolic Stability : The 3-methylbutyl chain in the target compound may increase susceptibility to cytochrome P450 oxidation compared to halogenated analogs (e.g., 9 with trifluoromethyl) .
  • Prodrug Potential: Ester-functionalized analogs like C6 demonstrate how prodrug strategies can improve bioavailability, a feature absent in the target compound but relevant for future derivatization .

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H32N4O2
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 1090307-01-9

The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. Its structural features suggest potential binding affinities to these receptors, influencing mood and behavior.

Receptor Binding Affinity

Research indicates that derivatives of this compound may exhibit significant binding affinity for the following receptors:

  • 5-HT1A Receptors : Agonistic activity has been noted, with a comparable maximum binding fraction to serotonin itself .
  • Dopamine D3 Receptors : Modifications in the piperazine structure have resulted in compounds with high selectivity for D3 receptors over D2 receptors, enhancing their therapeutic potential in treating disorders like schizophrenia .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For example:

  • Serotonergic Activity : The compound has shown dose-dependent increases in GTPγS binding in CHO cells expressing human 5-HT1A receptors, suggesting a role in serotonin signaling pathways .

In Vivo Studies

In vivo studies utilizing PET imaging have revealed that the compound accumulates preferentially in brain regions associated with mood regulation, such as the hippocampus and prefrontal cortex. This accumulation correlates with its pharmacological effects observed during behavioral assays .

Case Studies

  • Case Study on Anxiety Disorders :
    A study evaluated the anxiolytic effects of similar piperazine derivatives in rodent models. The results indicated that compounds with modifications similar to this compound significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential therapeutic application for anxiety disorders.
  • Schizophrenia Treatment :
    Another study focused on the efficacy of D3 receptor-selective compounds derived from this class. The findings showed that these compounds could reduce psychotic symptoms in animal models, highlighting their potential use as antipsychotic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect
Methoxy Group Enhances lipophilicity and receptor binding affinity
Piperazine Ring Critical for receptor interaction and pharmacological activity
Pyrimidine Core Provides structural stability and influences metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.